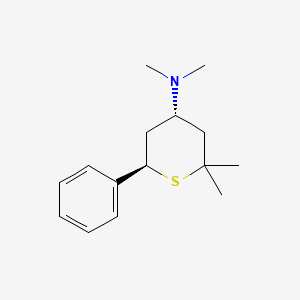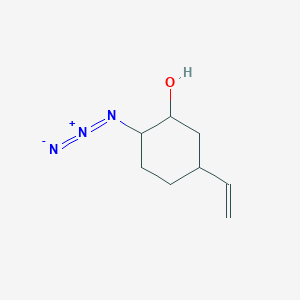
2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxyethoxy group attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-methylhept-5-en-1-ol with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS). The reaction typically takes place in a solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethoxy group may enhance the compound’s solubility and facilitate its transport across biological membranes. Additionally, the presence of the double bond in the heptene backbone allows for potential interactions with reactive species, influencing the compound’s reactivity and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Ethoxyethoxy)-2-methylpropane
- 2-(1-Ethoxyethoxy)propanoic acid
- 2,3-Epoxy-1-(1-ethoxyethoxy)propane
Uniqueness
2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the ethoxyethoxy group and the heptene backbone differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Propriétés
| 84906-51-4 | |
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-(1-ethoxyethoxy)-3-methylhept-5-en-1-ol |
InChI |
InChI=1S/C12H24O3/c1-5-7-8-10(3)12(9-13)15-11(4)14-6-2/h5,7,10-13H,6,8-9H2,1-4H3 |
Clé InChI |
DAMBHTPQHOIUPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC(CO)C(C)CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)

![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
